molecular formula C12H11ClF3N3O3 B2438420 2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid CAS No. 1024308-67-5

2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid

Cat. No.: B2438420
CAS No.: 1024308-67-5
M. Wt: 337.68
InChI Key: AWBNHLBKJRZDCU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. It also has a trifluoromethyl group attached to the pyridine ring, which could potentially increase the compound’s reactivity due to the electron-withdrawing nature of the fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic properties of its atoms. The presence of the trifluoromethyl group and the pyridine ring could potentially influence the compound’s geometry and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Substituent Effects and Ionization

Research on related compounds like cis-2-substituted 1-cyclopropanecarboxylic acids has explored their ionization properties and the effects of different substituents. These studies can be crucial for understanding the chemical behavior of similar compounds, including 2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid (Kusuyama, 1979).

Bioactivity of Derivatives

Studies on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives have indicated significant bioactivity, such as herbicidal and fungicidal properties. These findings are relevant to the potential applications of similar cyclopropanecarboxylic acid derivatives in agriculture and pest control (Tian et al., 2009).

Insecticidal Activity

Compounds like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide have shown insecticidal activity, suggesting a potential application of this compound in pest control (Liu et al., 2006).

Synthesis of Rigid Analogues

Research into the synthesis of rigid analogues of amino acids using cyclopropane skeletons can provide insights into the synthesis and potential applications of cyclopropane-containing compounds in medicinal chemistry and drug design (Kubyshkin et al., 2009).

Molecular Structure and Conformation

Studies on the structure and conformation of similar cyclopropane derivatives can provide crucial information for understanding the physical and chemical properties of this compound. Such research can inform its potential applications in various fields (Korp et al., 1983).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the biological target of the compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug candidate, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Properties

IUPAC Name

2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N3O3/c1-19(18-10(20)6-3-7(6)11(21)22)9-8(13)2-5(4-17-9)12(14,15)16/h2,4,6-7H,3H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBNHLBKJRZDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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